REACTION_CXSMILES
|
[CH2:1]([OH:6])[CH2:2][CH2:3][CH2:4][OH:5].[OH-].[Na+].[CH2:9]([C:11]1([CH2:15]Br)[CH2:14][O:13][CH2:12]1)[CH3:10].CCCCCCC>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[CH2:9]([C:11]1([CH2:15][O:5][CH2:4][CH2:3][CH2:2][CH2:1][OH:6])[CH2:14][O:13][CH2:12]1)[CH3:10] |f:1.2,5.6|
|
Name
|
|
Quantity
|
270 g
|
Type
|
reactant
|
Smiles
|
C(CCCO)O
|
Name
|
|
Quantity
|
36 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
3.6 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
108 g
|
Type
|
reactant
|
Smiles
|
C(C)C1(COC1)CBr
|
Name
|
bisoxetane ether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a stirrer
|
Type
|
ADDITION
|
Details
|
was dropwise added
|
Type
|
CUSTOM
|
Details
|
at 50-60° C
|
Type
|
CUSTOM
|
Details
|
a liquid separation
|
Type
|
EXTRACTION
|
Details
|
Subsequently, a resultant aqueous layer was extracted with toluene (200 ml) three times
|
Type
|
EXTRACTION
|
Details
|
An extract (a toluene layer)
|
Type
|
WASH
|
Details
|
was washed with water (50 ml)
|
Type
|
CONCENTRATION
|
Details
|
the resultant was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
After the completion of drying
|
Type
|
FILTRATION
|
Details
|
it was filtered
|
Type
|
CONCENTRATION
|
Details
|
a resultant filtrate was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1(COC1)COCCCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 75 g | |
YIELD: CALCULATEDPERCENTYIELD | 66.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |